molecular formula C₈H₁₀ClF₂N B1145225 (alphaR)-alpha-(Difluoromethyl)-benzenemethanamineHydrochloride CAS No. 1018434-64-4

(alphaR)-alpha-(Difluoromethyl)-benzenemethanamineHydrochloride

Cat. No.: B1145225
CAS No.: 1018434-64-4
M. Wt: 193.62
InChI Key:
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Description

(alphaR)-alpha-(Difluoromethyl)-benzenemethanamineHydrochloride is a useful research compound. Its molecular formula is C₈H₁₀ClF₂N and its molecular weight is 193.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. GABA Receptors Research

  • Pharmacophore Development: A study developed a 3D pharmacophore for recognizing various alpha subtype GABA(A)/benzodiazepine receptors, which can be used to discover novel ligands and aid in the design of more selective ligands (Filizola, Harris, & Loew, 2000).
  • Allosteric Modulation: Research on allosteric modulation of ion channel function in human recombinant GABA(A) receptors highlights the influence of different alpha subunits (Smith et al., 2001).

2. Nicotinic Receptors Investigation

  • Receptor Subunits Expression: Studies on nicotinic receptors in the olfactory bulb and trigeminal ganglion identify alpha2, alpha6, alpha9, and beta3 transcripts, shedding light on tissue-specific expression profiles (Keiger & Walker, 2000).
  • Receptors in the Enteric Nervous System: Investigations into the expression of nicotinic acetylcholine receptors in the neonatal rat's enteric nervous system provide insights into the regulation of gastric motility (Garza et al., 2009).

3. Structural and Dynamic Studies

  • Enzyme Activity Studies: Research on adenylate kinase from Mycobacterium tuberculosis offers insights into its structural and dynamic features, which may be related to its catalytic activity (Miron, Munier-Lehmann, & Craescu, 2004).

4. Specialized Receptor Antagonists

  • Development of Selective Antagonists: A study describes the purification and characterization of an alpha3 beta4 nAChR antagonist, alpha-conotoxin AuIB, providing a selective probe for these receptors (Luo et al., 1998).

5. Investigation of Specific Receptor Subtypes

  • GABA(A) Receptors Role in Drug Effects: Research demonstrates how specific GABA(A) receptor subtypes are involved in various drug actions, highlighting the importance of these receptors in a range of physiological processes (Rudolph et al., 1999).

Mechanism of Action

Properties

IUPAC Name

(1R)-2,2-difluoro-1-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c9-8(10)7(11)6-4-2-1-3-5-6;/h1-5,7-8H,11H2;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPURMZIWSKOBV-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018434-64-4
Record name (1R)-2,2-difluoro-1-phenylethan-1-amine hydrochloride
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